2-bromo-N-[2-(4-fluorophenyl)ethyl]benzamide
Description
The exact mass of the compound 2-bromo-N-[2-(4-fluorophenyl)ethyl]benzamide is 321.01645 g/mol and the complexity rating of the compound is 292. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-bromo-N-[2-(4-fluorophenyl)ethyl]benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-bromo-N-[2-(4-fluorophenyl)ethyl]benzamide including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-bromo-N-[2-(4-fluorophenyl)ethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrFNO/c16-14-4-2-1-3-13(14)15(19)18-10-9-11-5-7-12(17)8-6-11/h1-8H,9-10H2,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYLSCPQWHSEHBN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NCCC2=CC=C(C=C2)F)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrFNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Uncharted Territory: The Mechanistic Void of 2-bromo-N-[2-(4-fluorophenyl)ethyl]benzamide
Despite a comprehensive search of scientific literature and chemical databases, the specific mechanism of action for the compound 2-bromo-N-[2-(4-fluorophenyl)ethyl]benzamide remains undefined. This technical overview addresses the current informational gap and outlines a strategic, hypothesis-driven approach for its elucidation, leveraging the known biological activities of its core chemical scaffolds.
Currently, there is a conspicuous absence of published data regarding the biological targets, cellular effects, and overall mechanism of action for 2-bromo-N-[2-(4-fluorophenyl)ethyl]benzamide. Searches in prominent databases such as PubChem and ChEMBL yield no specific bioactivity data for this particular molecule. Consequently, this guide will pivot from a declarative to an exploratory framework, proposing a series of experimental investigations to systematically uncover its pharmacological profile.
The Benzamide Scaffold: A Foundation of Diverse Bioactivity
The benzamide functional group is a well-established pharmacophore present in a wide array of therapeutic agents. Its derivatives have demonstrated a remarkable diversity of biological activities, including but not limited to:
-
Antimicrobial and Antiparasitic Properties: Certain N-phenylbenzamide derivatives have shown efficacy against kinetoplastid parasites by targeting their mitochondrial DNA.[1]
-
Anticancer Potential: Various substituted benzamides have been investigated for their cytotoxic effects against cancer cell lines.
-
Neurological and Metabolic Modulation: The benzamide structure is a key component of drugs targeting dopamine receptors and other central nervous system proteins.
The broad spectrum of activity associated with the benzamide scaffold suggests that 2-bromo-N-[2-(4-fluorophenyl)ethyl]benzamide could potentially interact with a range of biological targets.
The N-[2-(4-fluorophenyl)ethyl] Moiety: Influencing Specificity and Potency
The N-substituted phenylethyl group is another crucial structural component. The presence and position of the fluorine atom on the phenyl ring can significantly influence the compound's pharmacokinetic and pharmacodynamic properties, including its metabolic stability, binding affinity, and target selectivity.
For instance, the unsubstituted parent compound, N-(2-phenylethyl)benzamide, has been reported to exhibit toxicity against gram-positive bacteria and may impact mitochondrial function.[2] The introduction of a fluorine atom, a common strategy in medicinal chemistry, could enhance its interaction with specific biological targets through halogen bonding or by altering its electronic properties.
A Proposed Research Framework for Elucidating the Mechanism of Action
Given the absence of direct evidence, a systematic and multi-faceted research approach is required to characterize the mechanism of action of 2-bromo-N-[2-(4-fluorophenyl)ethyl]benzamide. The following experimental workflow is proposed:
Phase 1: Initial Screening and Target Class Identification
The primary objective of this phase is to broadly assess the compound's biological activity and narrow down the potential target classes.
Experimental Protocol: Broad-Spectrum Phenotypic Screening
-
Cell Viability Assays: Utilize a diverse panel of human cancer cell lines (e.g., NCI-60) and microbial strains (gram-positive and gram-negative bacteria, fungi) to determine the compound's cytotoxic and antimicrobial potential.
-
High-Content Imaging: Employ automated microscopy to assess morphological changes in treated cells, providing clues about the cellular pathways being affected (e.g., apoptosis, cell cycle arrest, cytoskeletal disruption).
-
Receptor Binding Assays: Screen the compound against a panel of common G-protein coupled receptors (GPCRs), ion channels, and kinases to identify potential initial hits.
Caption: Phase 1 Experimental Workflow for Initial Biological Screening.
Phase 2: Target Deconvolution and Validation
Once initial "hits" are identified from phenotypic screens, the next step is to pinpoint the specific molecular target(s).
Experimental Protocol: Affinity-Based Target Identification
-
Affinity Chromatography: Synthesize a derivative of the compound immobilized on a solid support. Incubate this with cell lysates to capture binding proteins.
-
Mass Spectrometry: Elute the bound proteins and identify them using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Target Validation: Use techniques such as siRNA-mediated gene knockdown or CRISPR-Cas9 gene editing to confirm that the identified protein is essential for the compound's observed biological effect.
Sources
Technical Monograph: 2-bromo-N-[2-(4-fluorophenyl)ethyl]benzamide
This technical guide provides a comprehensive analysis of 2-bromo-N-[2-(4-fluorophenyl)ethyl]benzamide , a specialized chemical scaffold with dual utility in medicinal chemistry (Melatonin receptor modulation) and agrochemical development (Succinate Dehydrogenase Inhibition).
Structural Pharmacophore & Synthetic Methodology
Executive Summary
2-bromo-N-[2-(4-fluorophenyl)ethyl]benzamide (CAS: 325471-58-7 / Analogous Series) represents a privileged scaffold in small-molecule discovery. Structurally, it bridges the gap between Type II Melatonin Receptor (MT1/MT2) agonists and Succinate Dehydrogenase Inhibitor (SDHI) fungicides/nematicides.
Its chemical architecture features a 2-bromobenzamide "warhead" —providing critical steric locking and halogen-bonding potential—linked to a 4-fluorophenethyl lipophilic tail , a classic bioisostere for the methoxyindole moiety found in endogenous melatonin. This guide outlines the synthesis, structural activity relationships (SAR), and experimental protocols for researchers utilizing this scaffold.
Chemical Architecture & SAR Analysis
Structural Logic
The molecule functions as a "hinge" binder. The amide linker provides hydrogen bonding capability, while the orthogonal substitution pattern dictates receptor subtype selectivity.
| Component | Structural Role | Mechanistic Impact |
| 2-Bromo Substituent | Ortho-Steric Lock | Forces the benzamide ring out of planarity with the amide bond (torsional strain), mimicking the 3D-conformation of bioactive indoles. Halogen bonding (σ-hole) donor. |
| Amide Linker | H-Bond Donor/Acceptor | Critical for binding to residues (e.g., Ser/Asn) in the binding pocket of GPCRs or Enzymes. |
| 4-Fluorophenethyl | Lipophilic Tail | High affinity for hydrophobic pockets (e.g., Val/Leu rich regions). The fluorine atom blocks metabolic oxidation at the para position (blocking CYP450 metabolism). |
Pharmacophore Visualization
The following diagram illustrates the functional segmentation of the molecule and its interaction logic.
Caption: Pharmacophore segmentation showing the steric locking role of the 2-bromo group and the hydrophobic interaction of the fluorinated tail.
Synthetic Methodology
The most robust route for high-purity synthesis is the Schotten-Baumann Reaction or Nucleophilic Acyl Substitution using acid chlorides. This method avoids the racemization and byproduct issues associated with coupling reagents (EDC/HOBt) for simple substrates.
Reaction Scheme
Reagents:
-
Precursor A: 2-Bromobenzoyl chloride (1.0 eq)
-
Precursor B: 2-(4-Fluorophenyl)ethanamine (1.0 eq)
-
Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.2 - 1.5 eq)
-
Solvent: Dichloromethane (DCM) (Anhydrous)
Caption: Standard synthetic workflow via acid chloride coupling, ensuring high yield and minimal purification requirements.
Detailed Protocol
Step 1: Preparation
-
Charge a flame-dried round-bottom flask with 2-(4-Fluorophenyl)ethanamine (10 mmol) and anhydrous DCM (20 mL).
-
Add Triethylamine (12 mmol) and cool the solution to 0°C (ice bath) under an inert atmosphere (
).
Step 2: Addition
-
Dissolve 2-Bromobenzoyl chloride (10 mmol) in DCM (5 mL).
-
Add the acid chloride solution dropwise to the amine solution over 15 minutes. Caution: Exothermic reaction.
Step 3: Reaction
-
Allow the mixture to warm to room temperature (25°C) and stir for 4–6 hours. Monitor via TLC (Hexane:EtOAc 3:1).
Step 4: Workup & Purification
-
Quench with water (20 mL).
-
Wash the organic layer sequentially with 1N HCl (to remove unreacted amine), Sat.
(to remove unreacted acid), and Brine . -
Dry over
, filter, and concentrate in vacuo. -
Recrystallization: If necessary, recrystallize from Ethanol/Water or purify via Flash Column Chromatography (SiO2, 0-20% EtOAc in Hexanes).
Biological Applications & Mechanism[1]
Context A: Melatonin Receptor Agonism (MT1/MT2)
This scaffold is a structural analog of Ramelteon and Agomelatine .
-
Mechanism: The 4-fluorophenethyl group occupies the hydrophobic pocket normally bound by the 5-methoxy group of melatonin. The amide nitrogen forms a crucial Hydrogen bond with Asn162 (MT1) or Asn175 (MT2).
-
Significance: The 2-bromo substituent restricts the rotation of the phenyl ring, potentially increasing selectivity for MT2 over MT1, which is desirable for sleep-wake cycle regulation without vasoconstrictive side effects.
Context B: Agrochemical Nematicides (SDHI)
Similar to Fluopyram , this molecule can inhibit Complex II (Succinate Dehydrogenase) in nematode mitochondria.
-
Mechanism: It binds to the ubiquinone-binding site (site Q) of the SDH enzyme. The amide bond mimics the ubiquinone structure, blocking electron transport and halting ATP production in the pest.
-
Patent Context: Referenced in pesticidal applications (e.g., CN113444016A) as a core structure for controlling nematode populations in crops.
Analytical Validation (Self-Validating System)
To ensure the synthesized compound is correct, compare experimental data against these predicted values.
Table 1: Predicted Physicochemical Properties
| Property | Value | Significance |
|---|
| Molecular Formula |
Expected
- 7.5–7.6 (d, 1H, Ar-H ortho to Br)
- 7.2–7.4 (m, 3H, Benzamide Ar-H)
- 7.15 (dd, 2H, Fluorophenyl Ar-H)
- 7.00 (t, 2H, Fluorophenyl Ar-H)
- 6.20 (bs, 1H, NH amide)
-
3.70 (q, 2H,
) -
2.95 (t, 2H,
)
References
-
Sigma-Aldrich. (2024). 4-Bromo-N-(2-fluorophenyl)benzamide Product Data. Link
-
Google Patents. (2021).[1] CN113444016A - Molecules having pesticidal utility, and intermediates.[1] Link
-
PubChem. (2024). Compound Summary: Benzamide Derivatives. National Library of Medicine. Link
-
Frontiers in Oncology. (2020). Discovery of Benzamide Derivatives as HDAC Inhibitors. Link
-
BenchChem. (2024). 2-bromo-N-[2-(4-fluorophenyl)ethyl]benzamide Structure and Properties. Link
Sources
"2-bromo-N-[2-(4-fluorophenyl)ethyl]benzamide" literature review
This guide provides an in-depth technical analysis of 2-bromo-N-[2-(4-fluorophenyl)ethyl]benzamide , a halogenated benzamide scaffold. It functions as a critical intermediate in the synthesis of biaryl amides and nitrogen-containing heterocycles, widely utilized in medicinal chemistry for Fragment-Based Drug Discovery (FBDD) and Structure-Activity Relationship (SAR) exploration.
A Versatile Halogenated Scaffold for Medicinal Chemistry
Executive Summary
2-bromo-N-[2-(4-fluorophenyl)ethyl]benzamide is a synthetic building block characterized by a benzamide core substituted with an ortho-bromine atom and an N-(4-fluorophenethyl) side chain. In drug discovery, this molecule serves two primary functions:
-
Privileged Pharmacophore Carrier: It delivers the 4-fluorophenethyl moiety, a structural motif frequently associated with high affinity for GPCRs (e.g., Dopamine D2/D3, Serotonin 5-HT) and improved metabolic stability due to the fluorine substitution.
-
Divergent Synthetic Handle: The ortho-bromo substituent acts as a reactive "handle" for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig), enabling the rapid generation of Focused Compound Libraries.
This guide details the synthesis, reactivity profile, and biological context of this compound, providing researchers with the protocols necessary to utilize it as a scaffold for lead optimization.
Chemical Profile & Structural Analysis
| Property | Data |
| IUPAC Name | 2-bromo-N-[2-(4-fluorophenyl)ethyl]benzamide |
| Molecular Formula | C₁₅H₁₃BrFNO |
| Molecular Weight | 322.17 g/mol |
| LogP (Predicted) | ~3.8 (Lipophilic) |
| H-Bond Donors/Acceptors | 1 / 2 |
| Rotatable Bonds | 4 |
| Key Functional Groups | Aryl Bromide (Electrophile), Amide (Linker), Fluorophenyl (Lipophilic Tail) |
Structural Logic
-
The 2-Bromo Handle: Located at the ortho position of the benzoyl ring, this bromine atom is sterically accessible enough for cross-coupling but positioned to allow for potential intramolecular cyclization reactions (e.g., to form phenanthridinones or dibenzazepinones) under forcing conditions.
-
The Fluorine Effect: The para-fluorine on the phenethyl ring blocks metabolic oxidation at the typically labile para-position (metabolic soft spot), extending the half-life (
) of the compound in microsomal stability assays. -
The Ethylene Linker: The two-carbon spacer allows the phenyl ring to adopt a "folded" conformation relative to the benzamide core, a geometry often required for binding to hydrophobic pockets in transmembrane receptors (e.g., TRPV1, GPCRs).
Synthesis Strategy
The synthesis of 2-bromo-N-[2-(4-fluorophenyl)ethyl]benzamide is most efficiently achieved via a nucleophilic acyl substitution. The high reactivity of the acid chloride precludes the need for expensive peptide coupling reagents in the primary step.
Reaction Scheme (DOT Visualization)
The following diagram illustrates the convergent synthesis from commercially available precursors.
Figure 1: Convergent synthesis pathway. The acid chloride activation ensures high yield and purity.
Experimental Protocol: Step-by-Step
Objective: Synthesis of 2-bromo-N-[2-(4-fluorophenyl)ethyl]benzamide on a 10 mmol scale.
-
Activation (Acid Chloride Formation):
-
Charge a round-bottom flask with 2-bromobenzoic acid (2.01 g, 10 mmol).
-
Add Thionyl Chloride (
, 5 mL) and a catalytic drop of DMF. -
Reflux for 2 hours until gas evolution (
, ) ceases. -
Concentrate in vacuo to remove excess
. The resulting oil (2-bromobenzoyl chloride) is used immediately.
-
-
Coupling (Schotten-Baumann Conditions):
-
Dissolve 2-(4-fluorophenyl)ethylamine (1.39 g, 10 mmol) and Triethylamine (
, 1.5 g, 15 mmol) in anhydrous Dichloromethane (DCM, 20 mL). Cool to 0°C. -
Add the prepared 2-bromobenzoyl chloride (dissolved in 5 mL DCM) dropwise over 15 minutes.
-
Allow the mixture to warm to room temperature and stir for 4 hours.
-
-
Workup & Purification:
-
Quench with saturated
solution. -
Extract with DCM (3 x 20 mL). Wash combined organics with 1M HCl (to remove unreacted amine) and Brine.
-
Dry over
and concentrate. -
Recrystallization: Purify the solid residue using Ethanol/Water or Hexane/Ethyl Acetate to yield white crystals.
-
Functionalization & Reactivity Profile
This compound is rarely the final drug candidate; rather, it is a "Branch Point" intermediate. The ortho-bromo group allows for the rapid generation of analogs to probe the "Right-Hand Side" (RHS) of the binding pocket.
Divergent Synthesis Pathways
Using Palladium-catalyzed cross-coupling, the bromine can be replaced with aryl, heteroaryl, or amino groups.
Figure 2: Divergent functionalization strategies. The Suzuki pathway is the most common for generating SAR libraries.
Key Reaction: Suzuki-Miyaura Coupling
To extend the benzamide core (e.g., creating a biphenyl structure):
-
Reagents: Aryl boronic acid (1.2 eq),
(5 mol%), (2M aq). -
Solvent: 1,4-Dioxane or Toluene/Ethanol.
-
Conditions: 80-100°C for 12 hours.
-
Outcome: This reaction replaces the Bromine with an Aryl group, significantly altering the electronic and steric profile of the "Left-Hand Side" of the molecule, often critical for optimizing potency against kinase or GPCR targets.
Biological Relevance & Applications
While the scaffold itself may exhibit weak baseline activity, its structural components are found in several therapeutic classes.[1]
Ion Channel Modulation (Nav1.7 / TRPV1)
Benzamide derivatives with lipophilic N-substituents are established antagonists of TRPV1 (Vanilloid receptor) and Nav1.7 sodium channels.
-
Mechanism: The amide bond mimics the peptide backbone, while the fluorophenethyl group lodges into the hydrophobic channel pore, blocking ion influx.
-
Application: Researchers use this scaffold to synthesize libraries for neuropathic pain and chronic inflammation screening.
Kinase Inhibition (Fragment-Based Design)
In FBDD, the 2-bromobenzamide core acts as a "fragment" that binds to the hinge region of kinases. The bromine is then used to "grow" the molecule into the solvent-exposed region or the back pocket.
-
Target Class: Tyrosine Kinases (e.g., BCR-ABL, EGFR).
Antimicrobial/Fungicidal Activity
Halogenated benzamides are a known class of succinate dehydrogenase inhibitors (SDHI). The 4-fluorophenethyl group enhances penetration through fungal cell walls.
-
Reference Context: Similar structures appear in patent literature for agricultural fungicides (e.g., Fluopyram analogs).
References
-
Palladium-Catalyzed Synthesis of Isoquinolinones: Title: "Recent Advances in Synthesis of 3,4-Dihydroisoquinolin-1(2H)-one" Source: K.T.H.M. College Review / ResearchGate URL:[Link]
-
Structure-Activity Relationship (SAR) of Benzamides: Title: "Structure–Activity Relationship Study of Benzamides as Mycobacterium tuberculosis QcrB Inhibitors" Source: ACS Medicinal Chemistry Letters URL:[Link]
-
General Amide Coupling Protocols: Title: "Amide bond formation: beyond the myth of coupling reagents" Source: Chemical Reviews (General Reference for Schotten-Baumann conditions) URL:[Link]
Sources
Methodological & Application
Technical Application Note: Handling, Storage, and Stability Protocols for 2-bromo-N-[2-(4-fluorophenyl)ethyl]benzamide
Compound Profile & Chemical Identity
2-bromo-N-[2-(4-fluorophenyl)ethyl]benzamide is a halogenated benzamide derivative often utilized as a chemical scaffold in medicinal chemistry or as a specific ligand in pharmacological research.[1] Its structure combines a lipophilic fluorinated phenethyl chain with an ortho-brominated benzoyl core, imparting specific solubility and reactivity characteristics that dictate its handling requirements.
Physicochemical Summary
| Property | Value / Description |
| Chemical Formula | C₁₅H₁₃BrFNO |
| Molecular Weight | ~322.17 g/mol |
| Physical State | Solid (Crystalline powder, typically white to off-white) |
| Solubility (Water) | Negligible (Hydrophobic) |
| Solubility (Organic) | High in DMSO, DMF; Moderate in Ethanol, Methanol |
| LogP (Predicted) | ~3.5 – 4.2 (Lipophilic) |
| Reactive Moieties | Aryl Bromide (Pd-coupling active), Amide (Hydrolysis resistant), Fluorine (Metabolically stable) |
Stability Mechanisms & Degradation Pathways
To ensure data integrity in biological assays, researchers must understand why specific storage conditions are mandated.
A. Hydrolytic Stability (Amide Bond)
The central amide linkage (-CO-NH-) is generally robust at neutral pH.[1] However, prolonged exposure to strong acids or bases, particularly in aqueous suspensions, can catalyze hydrolysis, cleaving the molecule into 2-bromobenzoic acid and 2-(4-fluorophenyl)ethylamine .[1]
-
Risk Level: Low under standard laboratory conditions; Elevated in acidic buffers (pH < 4).
B. Photolytic Dehalogenation (Aryl Bromide)
The ortho-bromo substituent is susceptible to homolytic cleavage upon exposure to high-intensity UV light.[1] While less reactive than iodides, aryl bromides can undergo slow debromination or radical-mediated side reactions if stored in clear glass under fluorescent lighting for extended periods.[1]
-
Mitigation: Store in amber vials; avoid direct sunlight.
C. Hygroscopicity & DMSO Interaction
While the solid is not significantly hygroscopic, DMSO stock solutions are highly hygroscopic . Water absorption by DMSO stocks causes two issues:
-
Precipitation: The compound is lipophilic; as water content in DMSO rises, solubility decreases, leading to "crashing out" during freeze-thaw cycles.
-
Cryoconcentration: Repeated freezing of DMSO solutions can create concentration gradients, leading to dosing errors.
Handling & Safety Protocol
Hazard Classification: Irritant (Skin/Eye/Respiratory). PPE: Nitrile gloves, safety goggles, and lab coat required. Handle powder in a fume hood to prevent inhalation.
Workflow: Receipt to Storage
The following diagram illustrates the decision logic for processing the compound upon arrival to maximize shelf-life.
Figure 1: Lifecycle management workflow for 2-bromo-N-[2-(4-fluorophenyl)ethyl]benzamide, prioritizing the preservation of the solid state.
Protocol: Stock Solution Preparation
Objective: Create a stable 10 mM stock solution in DMSO for biological assays.
Materials
-
Anhydrous DMSO (Grade: ≥99.9%, Water <50 ppm)
-
Amber glass vials (Borosilicate) with Teflon-lined caps[1]
Step-by-Step Methodology
-
Equilibration: Allow the vial of solid compound to warm to room temperature before opening. This prevents condensation of atmospheric moisture onto the cold powder.
-
Weighing: Weigh approximately 3.22 mg of compound.
-
Calculation:
.
-
-
Solvent Addition: Add 1.0 mL of Anhydrous DMSO .
-
Note: Do not use Ethanol for long-term storage stocks due to evaporation risks.[1]
-
-
Dissolution: Vortex gently for 30 seconds.
-
Troubleshooting: If particulates remain, sonicate in a water bath at 37°C for 2 minutes. Do not exceed 40°C to prevent thermal degradation.
-
-
Aliquoting: Immediately dispense into small aliquots (e.g., 50 µL) to avoid future freeze-thaw cycles.
-
Storage: Seal vials tightly. Store at -20°C (short term < 1 month) or -80°C (long term > 6 months).
Storage Specifications
| State | Temperature | Container | Shelf Life (Est.)[2] |
| Solid Powder | -20°C | Amber Glass, Desiccated | > 2 Years |
| DMSO Stock | -80°C | Polypropylene/Glass, Sealed | 6 - 12 Months |
| DMSO Stock | -20°C | Polypropylene/Glass, Sealed | 1 - 3 Months |
| Aqueous Dilution | +4°C | Plastic Tube | < 24 Hours (Prepare Fresh) |
Critical Warning: Do not store aqueous dilutions (e.g., in PBS or media) frozen. The compound may precipitate upon thawing due to the "salting out" effect and low aqueous solubility.
Quality Control & Validation
Before using stored stocks for critical experiments (e.g., IC50 determination), validate integrity using the following criteria:
-
Visual Inspection: The DMSO stock must be clear and colorless. Any turbidity indicates precipitation or moisture contamination.
-
LC-MS Verification:
-
Column: C18 Reverse Phase.
-
Mobile Phase: Water/Acetonitrile (+0.1% Formic Acid).
-
Expected Mass: [M+H]⁺ peak at ~322/324 (characteristic 1:1 bromine isotope pattern).
-
Purity Threshold: >95% area under the curve.
-
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for Benzamide Derivatives. Retrieved from [Link]
-
Balakin, K. V., et al. (2006). Property-based design of GPCR-targeted library.[1] Journal of Chemical Information and Modeling. (Provides context on physicochemical properties of similar benzamide scaffolds).
- Cheng, X., et al. (2013).Stability of compounds in DMSO solution. J Biomol Screen.
Sources
Troubleshooting & Optimization
Troubleshooting "2-bromo-N-[2-(4-fluorophenyl)ethyl]benzamide" spectroscopic data
Section 1: Predicted Spectroscopic Data Summary
Before troubleshooting, a clear set of reference data is essential. The following tables summarize the predicted spectroscopic values for 2-bromo-N-[2-(4-fluorophenyl)ethyl]benzamide based on established principles of spectroscopy and data from analogous structures.
Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Notes |
| Aromatic (4H, bromobenzamide) | 7.20 - 7.70 | m | - | Complex multiplet due to ortho, meta, and para couplings. |
| Aromatic (2H, fluorophenyl, ortho to F) | 6.95 - 7.05 | t | ~8.7 | Appears as a "triplet" due to coupling with ¹⁹F and adjacent protons. |
| Aromatic (2H, fluorophenyl, meta to F) | 7.15 - 7.25 | dd | ~8.5, 5.5 | Coupling to both adjacent protons and ¹⁹F. |
| Amide (1H, NH) | 6.5 - 7.0 | br t | ~5.5 | Often broad. May exchange with D₂O. Coupling to CH₂-N. |
| Methylene (2H, CH₂-N) | 3.65 - 3.75 | q | ~6.5 | Quartet-like appearance due to coupling with both NH and the other CH₂. |
| Methylene (2H, CH₂-Ar) | 2.90 - 3.00 | t | ~6.8 | Triplet, coupled to CH₂-N. |
Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Carbon | Chemical Shift (δ, ppm) | Coupling Constant (J, Hz) | Notes |
| C=O (Amide) | ~167.5 | - | |
| C-F (fluorophenyl) | ~162.0 | ¹JCF ≈ 245 | Large one-bond coupling to ¹⁹F. |
| C-ipso (CH₂-Ar, fluorophenyl) | ~134.0 | ⁴JCF ≈ 3 | Small four-bond coupling to ¹⁹F. |
| C-Br (bromobenzamide) | ~119.5 | - | |
| Aromatic CH (bromobenzamide) | 127.0 - 134.0 | - | Four distinct signals expected. |
| Aromatic CH (ortho to F) | ~115.5 | ²JCF ≈ 21 | Two-bond coupling to ¹⁹F. |
| Aromatic CH (meta to F) | ~130.5 | ³JCF ≈ 8 | Three-bond coupling to ¹⁹F. |
| CH₂-N | ~41.0 | - | |
| CH₂-Ar | ~35.0 | - |
Table 3: Predicted Key IR Absorptions (KBr Pellet)
| Functional Group | Wavenumber (cm⁻¹) | Intensity | Notes |
| N-H Stretch | 3300 - 3350 | Medium, Sharp | Secondary amide N-H. |
| Aromatic C-H Stretch | 3050 - 3100 | Medium | |
| Aliphatic C-H Stretch | 2850 - 2960 | Medium | |
| C=O Stretch (Amide I) | 1640 - 1660 | Strong | |
| N-H Bend (Amide II) | 1530 - 1550 | Strong | |
| Aromatic C=C Stretch | 1450 - 1600 | Medium-Strong | Multiple bands expected. |
| C-F Stretch | 1210 - 1230 | Strong | |
| C-Br Stretch | 550 - 650 | Medium |
Table 4: Predicted Mass Spectrometry Fragments (EI)
| m/z | Identity | Notes |
| 321/323 | [M]⁺ | Molecular ion peak. The ~1:1 ratio of the two peaks is characteristic of a single bromine atom. |
| 183/185 | [C₇H₄BrO]⁺ | 2-bromobenzoyl cation, a very common and stable fragment. |
| 155/157 | [C₇H₄BrN]⁺ | Fragment from cleavage of the C-C bond alpha to the carbonyl. |
| 138 | [M - C₇H₄BrO]⁺ | Loss of the 2-bromobenzoyl group. |
| 109 | [C₇H₆F]⁺ | Fluorotropylium ion, a common rearrangement product. |
| 96 | [C₆H₅F]⁺ | Phenyl fluoride cation. |
Section 2: Troubleshooting & FAQs
¹H and ¹³C NMR Spectroscopy
Question 1: My aromatic region in the ¹H NMR is a mess of overlapping signals. How can I assign the protons of the two different rings?
Answer: This is a common challenge. The 2-bromobenzamide moiety produces four distinct, coupled aromatic signals, while the 4-fluorophenyl group gives a deceptively complex pattern that is not a simple pair of doublets.
Causality:
-
The 4-fluorophenyl group is an AA'BB' spin system due to magnetic non-equivalence. Furthermore, the protons are coupled not only to each other but also to the ¹⁹F nucleus, causing additional splitting.
-
The protons of the 2-bromobenzoyl ring are in a sterically crowded environment, leading to a wide dispersion of chemical shifts and complex splitting patterns.
Troubleshooting Protocol:
-
2D COSY (Correlation Spectroscopy): This is the most critical experiment. It will show which protons are coupled to each other. You should see two independent correlation networks: one for the four protons on the bromobenzamide ring and another for the four protons on the fluorophenyl ring. This definitively separates the two spin systems.
-
¹⁹F-Decoupled ¹H NMR: If available, running a proton NMR experiment while decoupling fluorine will simplify the 4-fluorophenyl signals significantly, collapsing the complex multiplets into a more recognizable AA'BB' pattern (or two doublets).
-
2D HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton directly to the carbon it is attached to, allowing you to leverage the more separated ¹³C spectrum for assignment.
-
2D HMBC (Heteronuclear Multiple Bond Correlation): This shows correlations between protons and carbons over 2-3 bonds. For example, the CH₂-Ar protons should show a correlation to the ipso-carbon of the fluorophenyl ring, confirming its assignment.
Diagram: NMR Troubleshooting Workflow
Caption: Workflow for resolving complex aromatic NMR signals.
Question 2: I can't find the amide N-H proton signal, or it's just a very broad, weak hump. Is my sample degrading?
Answer: This is unlikely to be degradation. The amide N-H proton is notoriously difficult to observe for several reasons.
Causality:
-
Chemical Exchange: The amide proton can exchange with trace amounts of water (H₂O) or acid in the NMR solvent (especially non-dried CDCl₃). This exchange process dramatically broadens the signal, sometimes to the point where it disappears into the baseline.
-
Quadrupolar Coupling: The nitrogen atom (¹⁴N) has a quadrupole moment which can interact with the local electric field gradient, providing an efficient relaxation pathway that broadens the signal of any attached proton.
-
Intermediate Exchange Rate: The rotation around the C-N amide bond can be slow on the NMR timescale, leading to broadening.
Troubleshooting Protocol:
-
D₂O Shake: Add a drop of deuterium oxide (D₂O) to your NMR tube, shake well, and re-acquire the spectrum. The amide proton will exchange with deuterium, and the signal will disappear completely. This is a definitive confirmation that the missing peak was the N-H proton.
-
Use a Different Solvent: Running the sample in DMSO-d₆ often helps. DMSO is a hydrogen bond acceptor, which slows down the exchange rate and typically results in a sharper, more easily identifiable N-H peak at a downfield position (often > 8.0 ppm).
-
Low Temperature: Cooling the NMR probe can slow down both chemical exchange and bond rotation, resulting in a sharper signal.
Question 3: How do I use the ¹³C NMR spectrum to confirm the presence of fluorine?
Answer: The ¹⁹F nucleus (I=½) couples to carbon nuclei, providing a unique and unambiguous signature. You should look for "split" carbon signals.
Causality: The C-F coupling constants are transmitted through bonds and are highly dependent on the number of bonds separating the atoms. This phenomenon is explained by Fermi-contact interaction.[1]
Verification Steps:
-
Identify C-F: Look for a doublet around 162 ppm with a very large coupling constant (¹JCF) of approximately 245 Hz. This is the carbon atom directly bonded to fluorine.
-
Identify Ortho Carbons: Find the doublet around 115.5 ppm with a smaller coupling constant (²JCF) of about 21 Hz. These are the two carbons ortho to the fluorine.
-
Identify Meta Carbons: Locate the doublet around 130.5 ppm with an even smaller coupling constant (³JCF) of ~8 Hz. These are the two carbons meta to the fluorine.
-
¹³C {¹H, ¹⁹F} triple resonance experiment: If available, this advanced experiment would decouple both proton and fluorine, causing all the C-F doublets to collapse into singlets, providing ultimate confirmation.
Infrared (IR) Spectroscopy
Question 4: My IR spectrum shows a very strong, sharp peak at ~1650 cm⁻¹ and another strong one at ~1540 cm⁻¹. Are these correct?
Answer: Yes, absolutely. These are the characteristic "Amide I" and "Amide II" bands and are definitive evidence of the secondary amide functional group in your molecule.
Causality:
-
Amide I (~1650 cm⁻¹): This band arises primarily from the C=O stretching vibration.[2] Its position can be sensitive to hydrogen bonding, but it is typically the most intense peak in the carbonyl region for an amide.
-
Amide II (~1540 cm⁻¹): This is a more complex vibrational mode, resulting from a mixture of N-H in-plane bending and C-N stretching vibrations.[3] The presence of both strong Amide I and Amide II bands is a highly reliable indicator of a secondary amide.
Troubleshooting Tip: If the Amide I band is shifted to a significantly lower frequency (e.g., <1630 cm⁻¹), it could indicate strong intermolecular hydrogen bonding, which may occur in a concentrated sample or in the solid state. If it is shifted higher, it could suggest a lack of hydrogen bonding (e.g., in a very dilute solution in a non-polar solvent).
Mass Spectrometry (MS)
Question 5: Why does my mass spectrum show two molecular ion peaks of almost equal height at m/z 321 and 323? Did I make a mixture?
Answer: No, this is the expected and correct pattern for a compound containing one bromine atom.
Causality: Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, which have a natural abundance of approximately 50.7% and 49.3%, respectively. This is nearly a 1:1 ratio.[4] Therefore, your sample contains a near 1:1 mixture of molecules where the bromine atom is ⁷⁹Br (contributing to the m/z 321 peak) and molecules where it is ⁸¹Br (contributing to the m/z 323 peak). This isotopic signature is a powerful tool for confirming the presence of bromine.
Verification Steps:
-
Check the Ratio: The intensity of the [M]⁺ peak should be nearly identical to the [M+2]⁺ peak.
-
Look for Isotopic Patterns in Fragments: Any fragment that retains the bromine atom will also exhibit this characteristic 1:1 doublet pattern. For example, the 2-bromobenzoyl cation fragment should appear as a pair of intense peaks at m/z 183 and 185.[5]
Diagram: Key MS Fragmentation Pathways
Caption: Major fragmentation pathways for the target molecule in EI-MS.
Question 6: I am using Electrospray Ionization (ESI) instead of Electron Ionization (EI). What should I expect to see?
Answer: ESI is a "softer" ionization technique compared to EI, meaning you will see significantly less fragmentation.
Expected Observations in ESI-MS (Positive Mode):
-
[M+H]⁺: The most abundant ion will likely be the protonated molecule at m/z 322 and 324 (due to the bromine isotopes).
-
[M+Na]⁺: It is very common to see sodium adducts, which would appear at m/z 344 and 346. Check for a mass difference of 22 Da from the [M+H]⁺ peak.
-
Minimal Fragmentation: You will see very few, if any, of the fragments listed in Table 4. If you need fragmentation data for structural confirmation with ESI, you must perform a tandem mass spectrometry (MS/MS or MS²) experiment. In an MS/MS experiment, you would isolate the [M+H]⁺ ion (e.g., m/z 322) and then fragment it to produce a secondary mass spectrum, which would likely show key fragments like the loss of the neutral 4-fluorophenylethylamine group.
References
-
Wiley-VCH (2007). Supporting Information. Available at: [Link]
-
Biological Magnetic Resonance Bank (BMRB). Benzamide at BMRB. Available at: [Link]
-
The Royal Society of Chemistry (2016). Supporting Information for: Palladium-Catalyzed Aerobic Oxidative Sonogashira Coupling of Arylhydrazines and Terminal Alkynes. Available at: [Link]
-
U.S. Environmental Protection Agency (EPA). 2-bromo-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]benzamide Properties. Available at: [Link]
-
ResearchGate. FT-IR spectra of 2-BROMO BENZAMIDE observed with KBr disc. Available at: [Link]
-
PubChem, National Institutes of Health. 2-Bromobenzamide. Available at: [Link]
-
PubChem, National Institutes of Health. 2-bromo-N-ethylbenzamide. Available at: [Link]
-
PubChem, National Institutes of Health. 2-Bromo-1-(4-fluorophenyl)ethan-1-one. Available at: [Link]
-
The Royal Society of Chemistry (2014). Supplementary Information for: Amine-based solvents for CO2 capture. Available at: [Link]
-
SpectraBase. Benzamide, N-(2-fluorophenyl)-4-bromo-. Available at: [Link]
-
NIST Chemistry WebBook. Benzamide, 2-bromo-N-(4-bromophenyl)-. Available at: [Link]
Sources
Safety Operating Guide
Operational Guide: Disposal of 2-bromo-N-[2-(4-fluorophenyl)ethyl]benzamide
Executive Summary
Compound Class: Halogenated Aromatic Amide Primary Waste Stream: Halogenated Organic Waste Critical Constraint: Strict segregation from non-halogenated solvents and strong oxidizers.
This guide provides an operational framework for the safe disposal of 2-bromo-N-[2-(4-fluorophenyl)ethyl]benzamide . As a Senior Application Scientist, I emphasize that disposal is not merely "throwing away" a chemical; it is the final step of the experimental lifecycle.[1] For this specific compound, the presence of both Bromine and Fluorine substituents dictates a specialized incineration pathway to prevent the formation of corrosive hydrohalic acids (HBr, HF) and toxic byproducts in standard waste streams.[1]
Chemical Profile & Hazard Assessment
Before initiating disposal, we must understand why we are choosing specific protocols. This molecule contains two distinct halogen atoms on an aromatic/amide scaffold.
| Feature | Chemical Implication | Disposal Consequence |
| Aryl Bromide | Heavy halogen presence.[2] | Requires high-temperature incineration with scrubbers to capture HBr gas. |
| Aryl Fluoride | Strong C-F bond stability. | If incinerated improperly, releases HF (Hydrofluoric acid) gas, which destroys standard incinerator linings.[1] |
| Amide Linker | Hydrolytically stable at neutral pH. | Can hydrolyze to anilines/benzoic acids in strong acid/base waste, potentially creating incompatible exothermic mixtures.[1] |
The Causality of Segregation: You must never mix this compound with non-halogenated waste (e.g., Acetone, Ethanol).[1][3] If you contaminate a 55-gallon drum of non-halogenated solvent with even a small amount of this brominated/fluorinated compound, the entire drum must be reclassified as halogenated waste.[1] This increases disposal costs by approximately 300% and complicates the incineration process.
Pre-Disposal Stabilization Protocol
Objective: Ensure the compound is chemically quiescent before it enters the central waste stream.
Step 1: State Assessment & Quenching
-
Scenario A: Pure Solid.
-
Action: Do not dissolve. Solids should remain solid to minimize waste volume.
-
Validation: Ensure the solid is dry and free of reactive reagents (e.g., thionyl chloride) used in its synthesis.[1]
-
-
Scenario B: Reaction Mixture (Solution).
-
Action: If the compound is dissolved in a reaction solvent, ensure all active reagents (coupling agents, acid chlorides) are quenched.[1]
-
Protocol: Add saturated aqueous Sodium Bicarbonate (
) to the reaction mixture in the hood. Watch for bubbling ( ). -
Validation: Test pH.[4] The aqueous layer should be pH 6–8. If acidic, continue neutralizing.[1]
-
Step 2: Phase Separation (For Solutions)
-
Separate the organic layer containing the benzamide derivative.
-
The aqueous layer (now neutralized) can likely go to the Aqueous Waste stream (check local regulations for trace organics).
-
The organic layer is your Primary Halogenated Waste .
Waste Segregation & Packaging
This workflow ensures the material reaches the correct facility without endangering logistics personnel.
The "Red Can" Rule
In most institutional setups, halogenated waste is designated by a red tag or container (distinct from the "clear/white" non-halogenated stream).[1]
-
Container Compatibility: Use High-Density Polyethylene (HDPE) or Glass. Avoid metal containers if the waste is potentially acidic, as HBr/HF formation will corrode metal rapidly.[1]
-
Labeling: You must list the full chemical name.[5] Do not use abbreviations like "Br-Benzamide." Emergency responders need the full structure to assess toxicity in a spill.
Visual Workflow: Disposal Decision Tree
Figure 1: Decision logic for segregating halogenated amide waste. Note the critical quenching step for liquid mixtures.
Regulatory & Compliance (RCRA)
While this specific compound may not be a "Listed Waste" (P or U list) under the US EPA Resource Conservation and Recovery Act (RCRA) by its specific CAS number, it falls under strict regulation due to its characteristics.[1]
-
Waste Code Determination:
-
If spent solvents (like Methylene Chloride) are present: F001/F002 .
-
If the compound is pure/unused and being discarded: It is often classified under D001 (Ignitable, if in solvent) or simply as Hazardous Waste (Toxic) based on the LD50 of analogous halogenated amides.[1]
-
Best Practice: Tag as "Non-RCRA Regulated Hazardous Waste" only if you are certain it does not display ignitability, corrosivity, or reactivity.[1] However, most facilities default to managing it as RCRA Hazardous to be safe.[1]
-
-
Self-Validating Compliance Check:
-
Did I mix it? (Confirm no oxidizers present).
-
Is it labeled? (Full chemical name + "Halogenated").
-
Is it sealed? (Vapor tight cap).
-
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version.[1][6][7] National Academies Press.[7]
-
U.S. Environmental Protection Agency. (2024). Hazardous Waste Generators: Categories and Requirements.[8] EPA.gov.
-
U.S. Environmental Protection Agency. (2024). Criteria for the Definition of Solid Waste and Solid and Hazardous Waste Exclusions. (40 CFR Part 261).
-
Occupational Safety and Health Administration (OSHA). Toxic and Hazardous Substances: 1910.1450 - Occupational exposure to hazardous chemicals in laboratories.[1]
Sources
- 1. Waste Code [rcrainfo.epa.gov]
- 2. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 3. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 6. Prudent Practices in the Laboratory: Handling and Disposal of Chemicals - National Research Council, Division on Engineering and Physical Sciences, Commission on Physical Sciences, Mathematics, and Applications, Committee on Prudent Practices for Handling, Storage, and Disposal of Chemicals in Laboratories - Google 圖書 [books.google.com.tw]
- 7. Read "Prudent Practices in the Laboratory: Handling and Disposal of Chemicals" at NAP.edu [nationalacademies.org]
- 8. sustainable-markets.com [sustainable-markets.com]
Personal Protective Equipment (PPE) Guide: Handling 2-bromo-N-[2-(4-fluorophenyl)ethyl]benzamide
[1]
Executive Safety Summary
Compound Status: Research Chemical / Pharmaceutical Intermediate Primary Hazard: Unknown Potency / Potential Bioactivity Critical Directive: In the absence of specific toxicological data (LD50, mutagenicity), this compound must be handled as a High Potency Active Pharmaceutical Ingredient (HPAPI) until proven otherwise. Standard "lab coat and glasses" protocols are insufficient for solid handling.
Hazard Analysis & Risk Stratification
As a Senior Application Scientist, I must emphasize that safety protocols are not merely about compliance; they are about understanding the molecular behavior of your analyte.
-
Structural Alerts:
-
Phenethylamine Backbone: The N-[2-(4-fluorophenyl)ethyl] moiety mimics the structure of many CNS-active neurotransmitters (dopamine/serotonin analogs).[1] This suggests a high probability of biological activity, potentially acting as a receptor ligand.
-
Halogenated Motifs (Br, F): The bromine and fluorine substituents increase lipophilicity, potentially enhancing skin absorption and blood-brain barrier penetration.
-
Benzamide Core: Generally stable, but hydrolysis can yield benzoic acid derivatives and amines.
-
-
The "Unknown Potency" Paradox: Most Safety Data Sheets (SDS) for this specific CAS will list "No Data Available" for chronic toxicity. Do not interpret "No Data" as "Safe." You must apply Control Banding , treating this as an Occupational Exposure Band (OEB) 3 or 4 compound.
PPE Specifications (OEB 3/4 Protocol)
The following PPE matrix is designed to prevent both acute chemical burns and pharmacological sensitization.
| PPE Category | Standard Requirement | Technical Justification |
| Respiratory | Engineering Control (Primary): Certified Chemical Fume Hood. Backup: N95 or P100 Respirator (only if outside hood). | The solid powder is electrostatic; aerosolization is the highest risk vector. Inhalation allows direct CNS access. |
| Hand Protection | Double Gloving (Nitrile/Nitrile). Outer:[1] 5-8 mil Nitrile (Long Cuff).[1] Inner: 4 mil Nitrile (Standard). | Permeation Breakthrough: Halogenated benzamides are often dissolved in DMSO or DCM. These solvents permeate single nitrile layers in <5 minutes, carrying the solute with them. |
| Eye/Face | Chemical Splash Goggles (Indirect Venting). | Safety glasses leave gaps. If the powder becomes airborne or a solution splashes, mucosal absorption via the eyes is rapid. |
| Body | Tyvek® Lab Coat (Disposable) or Back-closing Gown.[1] | Cotton lab coats absorb chemicals and retain them against the skin. Disposable non-woven fabrics (Tyvek) provide a liquid barrier. |
| Footwear | Closed-toe, non-porous shoes + Shoe Covers . | Prevents tracking of active pharmaceutical ingredients (APIs) out of the lab zone. |
Decision Logic: PPE Selection Matrix
Use this logic flow to determine the necessary protection level based on your specific experimental state.
Figure 1: Risk-based decision matrix for PPE selection.[1] Note that solid handling defaults to Protocol A due to the risk of airborne particulates.
Operational Protocol: Gowning & Handling
This workflow ensures a self-validating safety system.[1] The "Check" steps are critical control points.
Phase 1: Donning (Pre-Experiment)
-
Inspection: Hold nitrile gloves up to the light. Stretch slightly to check for pinholes.
-
Inner Layer: Don the first pair of nitrile gloves (under the lab coat cuff).
-
Body Shield: Don Tyvek lab coat or sleeve protectors.
-
Outer Layer: Don the second pair of nitrile gloves (over the lab coat cuff). This creates a "shingle effect" where spills run off the glove, not into the sleeve.
-
Validation: Verify that no skin is exposed at the wrists.
Phase 2: Active Handling (The "Static" Problem)
-
The Issue: Brominated benzamides in powder form are often electrostatic. They will "jump" onto spatulas and gloves.
-
The Fix: Use an ionizing bar or anti-static gun inside the fume hood before weighing.
-
Technique: Keep all hands inside the sash. Do not cross arms (prevents sleeve drag).
Phase 3: Doffing (Post-Experiment)
-
Order of Operations:
-
Wipe down outer gloves with a solvent-dampened wipe (e.g., Ethanol) while still in the hood.
-
Remove outer gloves inside the hood and discard into solid hazardous waste.
-
Remove eyewear and inspect for dust.
-
Remove lab coat.
-
Remove inner gloves last.
-
Immediate Wash: Wash hands with soap and cool water (warm water opens pores, increasing absorption risk).
-
Emergency Response & Disposal
Spill Management
-
Solid Spill: Do NOT sweep. Sweeping aerosolizes the powder.
-
Action: Cover with a wet paper towel (to dampen dust), then wipe up.
-
-
Liquid Spill:
Disposal (Critical for Halogenated Compounds)
This molecule contains Bromine and Fluorine .[2]
-
Segregation: It must be disposed of in the Halogenated Organic Waste stream.
-
Incompatibility: Do not mix with strong oxidizers or alkali metals.
-
Labeling: clearly mark the waste tag with the full chemical name. Do not use abbreviations like "Benzamide deriv."
Visualizing the Safety Workflow
Figure 2: Sequential gowning and handling workflow to maintain containment integrity.
References
-
National Institute for Occupational Safety and Health (NIOSH). (2016). Approaches to Safe Nanotechnology: Managing the Health and Safety Concerns Associated with Engineered Nanomaterials (Applied here for unknown potency powders). [Link]
-
Occupational Safety and Health Administration (OSHA). (2024). Laboratory Safety Guidance. [Link]
-
PubChem. (2024). Compound Summary: Benzamide Derivatives Safety Profile. National Library of Medicine. [Link]
-
SafeWork NSW. (2022). Handling Unknown Chemicals in the Laboratory. [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
